Fadolmidine hydrochloride

Spinal Analgesia Antinociception Dexmedetomidine

Research on spinal α2-adrenoceptor analgesia is confounded by dexmedetomidine and clonidine's dose-limiting systemic effects-hypotension, bradycardia, sedation. Fadolmidine hydrochloride (MPV-2426) solves this via high polarity design restricting BBB penetration and systemic distribution. • Full agonist across α2A/B/C subtypes (EC50: 0.4/4.9/0.5 nM) • Minimal brain monoamine turnover at analgesic doses vs. clonidine • Synergistic spinal block with bupivacaine without hypotension • ≥98% purity; in stock for immediate global dispatch

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
CAS No. 189353-32-0
Cat. No. B042461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFadolmidine hydrochloride
CAS189353-32-0
Synonyms2,3-Dihydro-3-(1H-imidazol-5-ylmethyl)-1H-Inden-5-ol Hydrochloride (1:1);  4-(6-Hydroxyindan-1-ylmethyl)-1H-imidazole Monohydrochloride;  4-(6-Hydroxyindan-1-ylmethyl)-1H-imidazolium Chloride;  MPV 2426
Molecular FormulaC13H15ClN2O
Molecular Weight250.72 g/mol
Structural Identifiers
SMILESC1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O.Cl
InChIInChI=1S/C13H14N2O.ClH/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11;/h3-4,6-8,10,16H,1-2,5H2,(H,14,15);1H
InChIKeyOYKZVKWXOWICFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fadolmidine Hydrochloride (CAS 189353-32-0): An α2-Adrenoceptor Agonist Engineered for Spinal Analgesia with Restricted Systemic Exposure


Fadolmidine hydrochloride (also known as MPV-2426) is a potent, full agonist at all three human α2-adrenoceptor subtypes (α2A, α2B, α2C) [1]. Developed specifically for spinal analgesia, its molecular design confers high polarity, resulting in poor penetration of the blood-brain barrier and limited systemic distribution when administered intrathecally [2]. This pharmacokinetic profile distinguishes it from other α2-adrenoceptor agonists and underpins its potential for achieving localized antinociception with a reduced burden of supraspinal and peripheral adverse effects.

Why Fadolmidine Hydrochloride Cannot Be Interchanged with Dexmedetomidine or Clonidine in Spinal Analgesia Research


Within the α2-adrenoceptor agonist class, compounds like dexmedetomidine and clonidine exhibit potent analgesia but are associated with dose-limiting systemic effects, including hypotension, bradycardia, and sedation, which are often mediated by central and peripheral mechanisms [1]. Fadolmidine hydrochloride was specifically engineered to circumvent this limitation. Its unique physicochemical properties restrict its biodistribution, leading to a fundamentally different safety and efficacy profile at equi-analgesic intrathecal doses. Consequently, substituting fadolmidine with generic α2-agonists in spinal applications fails to replicate its intended local action and introduces confounding systemic variables, making direct interchange inappropriate for research focused on minimizing off-target effects.

Fadolmidine Hydrochloride Procurement Evidence: Quantitative Differentiation from Dexmedetomidine and Clonidine


Equipotent Spinal Analgesia with Dexmedetomidine

Fadolmidine demonstrates spinal antinociceptive potency equal to that of the high-potency agonist dexmedetomidine in preclinical models. [1]

Spinal Analgesia Antinociception Dexmedetomidine

Substantially Reduced CNS-Mediated Adverse Effects vs. Dexmedetomidine

After systemic administration, fadolmidine produces considerably weaker central nervous system (CNS)-mediated effects compared to dexmedetomidine. [1] This is attributed to its limited ability to cross the blood-brain barrier. [2]

CNS Penetration Mydriasis Sedation Dexmedetomidine

Superior Cardiovascular Safety Profile at Analgesic Doses vs. Dexmedetomidine and Clonidine

In a direct comparative study, intrathecal fadolmidine at analgesic doses induced only minor blood pressure changes, whereas dexmedetomidine and clonidine were 'much more potent' at producing adverse systemic effects such as hypotension, bradycardia, and hypothermia. [1]

Cardiovascular Safety Hypotension Bradycardia Clonidine

Synergistic Enhancement of Spinal Bupivacaine Analgesia without Hypotension

When co-administered intrathecally with the local anesthetic bupivacaine, fadolmidine synergistically increased the magnitude and duration of antinociception and prolonged motor block. [1] Crucially, this enhancement was achieved without inducing hypotension. [1]

Adjuvant Analgesia Bupivacaine Motor Block Hypotension

Fadolmidine Hydrochloride: Validated Research Scenarios Derived from Quantitative Evidence


Investigating Spinal Analgesic Mechanisms Without Confounding Supraspinal Effects

Fadolmidine hydrochloride is the optimal tool for research requiring potent spinal α2-adrenoceptor activation while minimizing off-target sedation and CNS-mediated effects. Its poor blood-brain barrier penetration ensures that observed antinociception is primarily segmental and spinal in origin, a critical distinction for mechanistic studies where dexmedetomidine or clonidine would introduce significant supraspinal confounding variables. [1]

Developing Hemodynamically Stable Spinal Anesthesia Formulations

For preclinical development of spinal anesthetic combinations, fadolmidine offers a unique advantage as an α2-agonist adjuvant. Unlike clonidine or dexmedetomidine, it can be co-administered with local anesthetics like bupivacaine to achieve synergistic analgesic and motor block effects without the dose-limiting side effect of hypotension. This makes it a prime candidate for formulating next-generation, safer spinal anesthetic cocktails. [2]

Studying α2-Adrenoceptor Subtype Pharmacology with a Balanced, Full Agonist

With its demonstrated full agonist efficacy and high affinity (EC50 values in the sub-nanomolar to low nanomolar range) across all three human α2-adrenoceptor subtypes (A, B, and C) in transfected cell systems, fadolmidine serves as an excellent pharmacological probe for investigating the collective roles of α2-AR subtypes without subtype bias. This profile allows researchers to study pan-α2-AR activation in vitro with a well-characterized, potent tool compound. [3]

Modeling Visceral Pain with a Focus on Spinal Circuitry

In models of visceral pain, fadolmidine provides equipotent antinociception to clonidine when administered spinally. However, its minimal impact on brain monoamine turnover at analgesic doses (unlike dexmedetomidine and clonidine) [4] ensures that experimental outcomes reflect modulation of spinal pain pathways rather than complex supraspinal feedback mechanisms. This is particularly valuable in studies of colorectal distension and other visceral pain models.

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